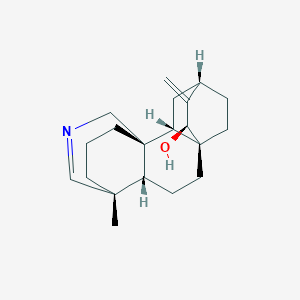

Isoazitine

Description

Classification within Diterpenoid Alkaloids

Isoazitine is classified as a C20-diterpenoid alkaloid, a specific subgroup of diterpenoids characterized by a 20-carbon molecular skeleton. rsc.orgmdpi.com Diterpenoid alkaloids are themselves a large and structurally diverse class of natural products, biogenetically derived from tetracyclic or pentacyclic diterpenes through amination. rsc.orgrsc.org

Within the C20-diterpenoid alkaloids, this compound belongs to the atisine (B3415921) type. rsc.orgthieme-connect.com The atisine-type alkaloids are distinguished by a foundational structure that includes a bicyclo[2.2.2]octane ring system. mdpi.comthieme-connect.com this compound was first isolated from the aerial parts of Delphinium staphisagria, a plant species known to be a rich source of various diterpenoid alkaloids. acs.orgnih.gov The structure of this compound was established primarily through advanced spectroscopic techniques, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. acs.orgnih.gov

A key structural feature of atisine-type alkaloids is the oxazolidine (B1195125) ring. In the case of this compound, there is an equilibrium with its isomer, atisine. Atisine can slowly convert to isoatisine in methanol at room temperature, and this transformation can be reversed by heating. nih.gov This isomeric relationship is a critical aspect of its chemical identity.

Significance as a Natural Product Scaffold

The complex, three-dimensional structure of this compound makes it a significant scaffold in natural product chemistry. nih.govacs.org Natural product scaffolds serve as foundational templates for the synthesis of other complex molecules and for the exploration of new chemical diversity. The atisine-type skeleton, of which this compound is a member, is considered a biosynthetic precursor to other, more complex types of diterpenoid alkaloids. rsc.orgrsc.org

The total synthesis of this compound has been a notable achievement in organic chemistry, demonstrating the ingenuity of synthetic strategies required to construct such a complex molecule. thieme-connect.comnih.govacs.org For instance, one successful total synthesis of (±)-isoazitine was achieved alongside the synthesis of (±)-atisine, highlighting the close chemical relationship between these two isomers. thieme-connect.com These synthetic endeavors are not merely academic exercises; they provide pathways to produce these and related compounds in the laboratory, which can be crucial for further biological testing. nih.govacs.org

Furthermore, the this compound framework has been utilized as a starting point or a target in the development of unified synthetic approaches to a variety of diterpenoid alkaloid skeletons, including the atisine, denudatine, and hetidine types. nih.govacs.orgsci-hub.se This underscores its importance as a versatile building block in the chemical synthesis of a broad range of natural products. nih.govacs.org

Historical Context of Related Alkaloid Research

The study of diterpenoid alkaloids has a rich history dating back over a century, driven by their potent biological activities and their fascinatingly complex structures. rsc.orgrsc.org The first atisine-type diterpenoid alkaloid, atisine, was isolated in 1896. rsc.org This discovery laid the groundwork for the subsequent isolation and characterization of a multitude of related compounds, including this compound. rsc.orgacs.orgnih.gov

Plants from the genera Aconitum and Delphinium have historically been the primary sources for these alkaloids and have been used in traditional medicine for centuries, which spurred early scientific interest. nih.govnih.govacs.org The intricate and beautiful architectures of these molecules have made them challenging and alluring targets for total synthesis, a pursuit that has driven the development of new synthetic methodologies. nih.govacs.org

Research into atisine-type alkaloids, including this compound, has revealed a range of biological activities, from insecticidal to antiparasitic effects. mdpi.comsci-hub.se For example, this compound has demonstrated activity against the parasites that cause leishmaniasis. sci-hub.sekupdf.net These findings continue to fuel interest in this class of compounds as potential leads for the development of new therapeutic agents. The ongoing exploration of the chemical and biological diversity of atisine-type diterpenoid alkaloids is a testament to the enduring legacy of natural product research. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H29NO |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(1S,2S,4S,6R,7S,10S,11R)-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-12-en-6-ol |

InChI |

InChI=1S/C20H29NO/c1-13-14-4-8-19(17(13)22)9-5-15-18(2)6-3-7-20(15,12-21-11-18)16(19)10-14/h11,14-17,22H,1,3-10,12H2,2H3/t14-,15+,16+,17+,18-,19-,20-/m0/s1 |

InChI Key |

JBCDJAULWLARPB-YQXKYMSPSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)CN=C2 |

Canonical SMILES |

CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)CN=C2 |

Synonyms |

azitine isoazitine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution

The distribution of isoazitine is confined to specific plant genera, where it exists as part of a complex mixture of related alkaloids. hebmu.edu.cnrsc.org

Plant species belonging to the genus Aconitum are recognized as a significant source of diterpenoid alkaloids. hebmu.edu.cnnih.gov Research has confirmed the presence of this compound within this genus, alongside other structurally related compounds. hebmu.edu.cnscribd.com These plants are widely distributed across the temperate regions of the northern hemisphere. hebmu.edu.cn

The genus Delphinium is a well-documented source of this compound. hebmu.edu.cnnih.govnih.gov Notably, this compound was first isolated from the aerial parts of Delphinium staphisagria. acs.orgresearchgate.net This species has been the subject of extensive phytochemical investigation, leading to the identification of several new and known diterpenoid alkaloids, including this compound. acs.orgresearchgate.net The genus is rich in these compounds, with hundreds of new alkaloids having been isolated from various Delphinium species over the past few decades. nih.govscispace.com

The genus Consolida, closely related to Delphinium, is another member of the Ranunculaceae family that produces this compound. hebmu.edu.cnnih.govscribd.com Plants in this genus are also known for their complex alkaloid profiles. hebmu.edu.cn

While the Ranunculaceae family is the primary source, atisine-type diterpenoid alkaloids, including this compound, have also been found in the genus Spiraea of the Rosaceae family. rsc.org This indicates a broader, though still limited, distribution of these compounds in the plant kingdom. rsc.org

Botanical Distribution of this compound

| Genus | Family | Key Species | Reference(s) |

| Aconitum | Ranunculaceae | Not specified in sources | nih.gov, scribd.com, hebmu.edu.cn |

| Delphinium | Ranunculaceae | Delphinium staphisagria | naturalproducts.net, acs.org, researchgate.net |

| Consolida | Ranunculaceae | Not specified in sources | nih.gov, scribd.com, hebmu.edu.cn |

| Spiraea | Rosaceae | Not specified in sources | rsc.org |

Advanced Phytochemical Isolation Techniques for Alkaloids

The isolation of pure alkaloids like this compound from crude plant extracts is a multi-step process that employs a combination of classical and modern phytochemical techniques. The basic nature of alkaloids, conferred by their nitrogen atoms, is a key property exploited during extraction. researchgate.net

The general procedure begins with the extraction of dried and powdered plant material. researchgate.net An initial extraction with a non-polar solvent like petroleum ether may be used to remove lipids. researchgate.net This is followed by extraction with a more polar solvent, such as ethanol, to extract the alkaloids. researchgate.netnih.gov The crude alkaloidal mixture is then typically subjected to an acid-base extraction. The extract is acidified, causing the basic alkaloids to form salts and dissolve in the aqueous layer, separating them from neutral and acidic compounds which can be removed with an immiscible organic solvent. researchgate.net The aqueous layer is then made alkaline, which liberates the free alkaloid bases, allowing them to be extracted back into an organic solvent. researchgate.netslideshare.net

Further purification is achieved using various chromatographic methods. researchgate.netumlub.pl The specific isolation of this compound from Delphinium staphisagria involved its separation from a complex mixture of other alkaloids. acs.orgresearchgate.net The ultimate determination of its novel structure was accomplished through advanced spectroscopic methods, primarily one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like ¹H COSY, HMQC, HMBC, and ROESY. acs.orgresearchgate.net

Summary of Alkaloid Isolation Techniques

| Technique | Purpose | Description | Reference(s) |

| Solvent Extraction | Initial separation from plant matrix | Methods like Soxhlet extraction, maceration, or sonication use solvents of varying polarities (e.g., ethanol, methanol) to draw out phytochemicals. nih.govscispace.com | scispace.com, nih.gov, umlub.pl |

| Acid-Base Extraction | Separation of alkaloids from other compounds | Exploits the basicity of alkaloids. They are converted into water-soluble salts with acid, separated, and then regenerated as free bases with alkali. | slideshare.net, researchgate.net |

| Column Chromatography | Purification of individual alkaloids | The crude alkaloid mixture is passed through a column with a stationary phase (e.g., silica (B1680970) gel, alumina). Components separate based on their affinity for the stationary and mobile phases. | researchgate.net |

| Preparative-Layer Chromatography (PLC) | Small-scale purification | A variation of column chromatography used for isolating smaller quantities of pure compounds. | researchgate.net |

| Spectroscopy (1D & 2D NMR) | Structure Elucidation | Used to determine the precise chemical structure of the isolated compound, as was done for this compound. acs.orgresearchgate.net | acs.org, researchgate.net |

Structural Elucidation and Conformational Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like isoazitine. researchgate.net A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was instrumental in establishing its structure. nih.govacs.org this compound was identified as a new diterpenoid alkaloid, alongside known compounds, from the aerial parts of Delphinium staphisagria. nih.govebi.ac.uk

The structural elucidation of this compound was fundamentally based on the analysis of its 1D ¹H (proton) and ¹³C (carbon-13) NMR spectra. ebi.ac.ukresearchgate.net These spectra provide crucial information about the chemical environment of each hydrogen and carbon atom in the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through signal splitting (coupling). The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their functional groups (e.g., C=C, C-N, C-O).

While the specific chemical shift values and coupling constants are detailed in the original research publications, the data obtained allowed for the initial assignment of key functional groups and proton/carbon environments characteristic of an atisine-type diterpenoid alkaloid. nih.gov

Table 1: Representative NMR Data for this compound (¹³C and ¹H) (Note: This table is a representation of the type of data generated. The precise, comprehensive data is available in the cited literature.)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) |

| C-1 | Data in literature nih.gov | Data in literature nih.gov |

| C-4 | Data in literature nih.gov | Data in literature nih.gov |

| C-5 | Data in literature nih.gov | Data in literature nih.gov |

| C-16 | Data in literature nih.gov | Data in literature nih.gov |

| C-17 | Data in literature nih.gov | Data in literature nih.gov |

| C-20 | Data in literature nih.gov | Data in literature nih.gov |

| N-CH₂-CH₃ | Data in literature nih.gov | Data in literature nih.gov |

To assemble the full structure of this compound, a series of 2D NMR experiments were employed to establish correlations between different nuclei. nih.govebi.ac.ukresearchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment was used to identify protons that are coupled to each other, typically on adjacent carbon atoms. This allowed for the tracing of proton-proton spin systems and the assembly of various fragments of the molecule. ebi.ac.ukresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, HMQC correlates proton signals directly to the carbon atoms to which they are attached. This technique was vital for assigning the ¹³C signals based on the already assigned proton signals. ebi.ac.ukresearchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This technique provided crucial information about the relative stereochemistry of the molecule by revealing through-space correlations, which helped to define the conformation of the fused ring system. nih.govebi.ac.uk

Collectively, these 2D NMR techniques provided the necessary data to unambiguously determine the complex polycyclic structure and relative stereochemistry of this compound. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) in Structure Determination

High-Resolution Mass Spectrometry (HRMS) was used to determine the precise molecular formula of this compound. researchgate.netresearchgate.net The technique measures the mass-to-charge ratio of an ion with very high accuracy. For this compound, HRMS analysis yielded a precise mass of 299.2243661. csic.es This mass corresponds to the molecular formula C₂₀H₂₉NO, confirming the elemental composition of the alkaloid. csic.es This information is fundamental and complements the NMR data by providing a definitive constraint on the possible molecular structure.

X-ray Crystallographic Studies of Related Atisine-Type Skeletons for Structural Insights

While a specific X-ray crystal structure for this compound is not described in the provided context, extensive X-ray crystallographic analyses of closely related compounds possessing the atisine-type skeleton provide significant insights into its likely three-dimensional conformation. rsc.org The atisine (B3415921) skeleton consists of a complex framework of five six-membered rings. nih.gov

Studies on compounds such as atisinium chloride, dihydroatisine, and atisine 15-acetoxyazomethine have established the typical conformation of this class of alkaloids. nih.govresearchgate.net In these structures, the cyclohexane (B81311) rings A and B are generally found in stable chair conformations. nih.gov In contrast, rings C and D adopt boat conformations. nih.gov The azacycle E (containing the nitrogen atom) typically adopts a chair or a distorted half-chair conformation, particularly if an imine is present. nih.govresearchgate.net This established conformational preference for the atisine core provides a reliable model for the stereochemical arrangement of the this compound molecule. nih.gov

Biosynthetic Pathways and Precursor Derivation

Biogenetic Origin from ent-Atisane-Type Diterpenoids

The foundational framework of isoazitine is derived from ent-atisane-type diterpenoids. These tetracyclic diterpenes serve as the hydrocarbon skeleton that undergoes subsequent modifications to yield the final alkaloid structure. The biosynthesis of these diterpenoid precursors is a multi-step process initiated from the universal C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The hypothetical biosynthetic pathway for diterpenoid alkaloids, including those of the atisine-type like this compound, commences with the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP) acs.org. Through a series of enzymatic cyclizations, GGPP is converted into the characteristic polycyclic structure of the parent diterpene. It is from this ent-atisane skeleton that the subsequent incorporation of nitrogen and structural rearrangements occur to form the complex architecture of this compound.

Role of Isopentenyl Pyrophosphate (IPP) Pathways

All isoprenoids, including the diterpenoid precursors to this compound, are synthesized from the fundamental building blocks IPP and DMAPP. In plants, two distinct pathways are responsible for the production of IPP: the methylerythritol phosphate (B84403) (MEP) pathway and the mevalonic acid (MVA) pathway.

The MEP pathway, also known as the non-mevalonate pathway, is primarily active in the plastids of plant cells. This pathway is generally responsible for the biosynthesis of monoterpenes, diterpenes, and carotenoids. Given that diterpenes are the precursors to atisine-type alkaloids, the MEP pathway is considered a significant contributor to the biosynthesis of the isoprenoid moiety of this compound acs.org. The pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate.

The MVA pathway is predominantly located in the cytoplasm and mitochondria and is the primary source for the synthesis of sesquiterpenes, sterols, and ubiquinone. While the MEP pathway is the main contributor to diterpene precursors, cross-talk and exchange of intermediates between the MEP and MVA pathways have been observed in plants. Therefore, the MVA pathway may also contribute to the pool of IPP and DMAPP utilized in the biosynthesis of the diterpenoid skeleton of this compound.

Enzymatic Amination and Skeletal Rearrangement Processes

A critical step in the transformation of the ent-atisane diterpenoid precursor into an atisine-type alkaloid is the incorporation of a nitrogen atom. This is achieved through an enzymatic amination reaction. While the precise enzymes involved in the biosynthesis of this compound have not been fully characterized, it is hypothesized that a transaminase enzyme facilitates the transfer of an amino group to the diterpene skeleton researchgate.net.

Following amination, the molecule undergoes a series of complex skeletal rearrangements. These intramolecular reactions are responsible for the formation of the characteristic bridged and caged ring systems found in this compound and other related atisine-type alkaloids. These rearrangements are likely catalyzed by specific enzymes that guide the formation of the intricate polycyclic architecture.

Proposed Involvement of L-Serine as a Nitrogen Source

The origin of the nitrogen atom in atisine-type diterpenoid alkaloids has been a subject of scientific inquiry. Feeding experiments using isotopically labeled precursors in plant cultures have provided evidence for the nitrogen source. Studies on the biosynthesis of spiramines, which are also atisine-type diterpenoid alkaloids, have shown the incorporation of L-[2-13C,15N]serine acs.orgnih.gov. This suggests that L-serine is a plausible nitrogen donor for the amination step in the biosynthesis of these alkaloids acs.orgnih.gov. It is proposed that L-serine, or a derivative such as ethanolamine (B43304) formed by decarboxylation, reacts with the diterpene precursor to form the foundational alkaloid structure researchgate.net.

Total Synthesis and Complex Molecule Construction

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic analysis for the total synthesis of (±)-isoazitine, a complex atisine-type C20-diterpenoid alkaloid, hinges on a convergent strategy to assemble its intricate pentacyclic framework. rsc.org The core structure of isoazitine is characterized by the fusion of an azabicyclo[3.3.1]nonane and a bicyclo[2.2.2]octane moiety. rsc.org

The primary strategic disconnection involves breaking apart the pentacyclic key intermediate to reveal a phenol (B47542) precursor. rsc.org This transformation is envisioned to proceed through a crucial oxidative dearomatization/intramolecular Diels-Alder (OD/DA) cycloaddition cascade, which forms the bicyclo[2.2.2]octane system from a masked ortho-benzoquinone ketal intermediate. rsc.org

Further deconstruction of the phenol precursor leads to two simpler fragments: an aldehyde containing the pre-formed azabicyclo[3.3.1]nonane ring system and a phosphonium (B103445) salt. rsc.org These two components can be coupled via a Wittig reaction to assemble the carbon skeleton necessary for the key cycloaddition. rsc.org The final key disconnection simplifies the azabicyclo[3.3.1]nonane-containing aldehyde, tracing its origins to a well-established double Mannich reaction, a reliable method for constructing this specific heterocyclic core. rsc.orgnih.gov This convergent approach allows for the independent synthesis of two complex fragments before their strategic union. rsc.org

Oxidative Dearomatization/Intramolecular Diels–Alder (OD/DA) Cycloaddition Cascade

A central and powerful strategy in the synthesis of this compound and related diterpenoid alkaloids is the oxidative dearomatization/intramolecular Diels-Alder (OD/DA) cycloaddition cascade. rsc.orgnih.govacs.org This elegant sequence allows for the rapid construction of the sterically congested and topologically complex bicyclo[2.2.2]octane ring system, a ubiquitous structural motif in this class of natural products. nih.govnih.govacs.orgrsc.org

The process is initiated by the oxidation of a phenol precursor, which generates a highly reactive ortho-quinone intermediate in situ. rsc.org This dearomatization step transforms a flat, aromatic ring into a three-dimensional diene. This transient diene is strategically positioned to undergo a subsequent intramolecular [4+2] cycloaddition with a tethered dienophile within the same molecule. rsc.orgnih.gov The successful execution of this cascade provides a highly efficient and convergent pathway to the core polycyclic framework of atisine-type alkaloids. rsc.orgrsc.orgresearchgate.net This method has been widely adopted and is considered a fundamental strategy in the synthesis of these complex molecules. nih.govsemanticscholar.org

Construction of Bicyclo[2.2.2]octane Ring System

The construction of the bicyclo[2.2.2]octane moiety is a pivotal step in the total synthesis of this compound, and it is masterfully achieved through the OD/DA cycloaddition cascade. rsc.orgnih.govacs.org This reaction sequence has proven to be a robust and frequently employed tactic for creating this specific bridged ring system in the context of complex natural product synthesis. nih.govrsc.orgresearchgate.net

In the synthesis of (±)-isoazitine, the cascade begins with a phenol precursor which, upon treatment with an oxidizing agent like phenyliodine(III) bis(trifluoroacetate) (PIFA), undergoes oxidative dearomatization. rsc.org This generates a masked ortho-benzoquinone ketal, which serves as the diene for the subsequent intramolecular Diels-Alder reaction. rsc.org The dienophile, an appropriately tethered alkene, then reacts with the newly formed diene to forge the bicyclo[2.2.2]octane core in a highly efficient manner. rsc.orgresearchgate.net This strategy elegantly transforms a relatively simple, planar aromatic starting material into a dense, three-dimensional polycyclic structure, showcasing a significant increase in molecular complexity in a single synthetic operation. rsc.org

Formation of Azabicyclo[3.3.1]nonane Moiety

The azabicyclo[3.3.1]nonane core is another characteristic structural feature of this compound. rsc.org Its construction is accomplished early in the synthetic sequence, prior to the key OD/DA cascade. The established and reliable double Mannich reaction is the method of choice for assembling this nitrogen-containing bicyclic system. rsc.orgnih.gov

This reaction typically involves the condensation of an enolizable ketone, such as a β-ketoester, with an amine (like benzylamine) and two equivalents of formaldehyde. nih.gov The tandem reaction proceeds to form the bicyclic framework efficiently. This approach provides the necessary aldehyde fragment which already contains the fully formed azabicyclo[3.3.1]nonane moiety, ready for coupling with the other synthetic partner. rsc.org The use of this classic transformation highlights a convergent strategy, where key structural components of the final target are prepared separately before being joined. researchgate.net

Convergent Synthetic Approaches to Polycyclic Frameworks

The total synthesis of (±)-isoazitine is a prime example of a convergent synthetic strategy. rsc.org This approach offers significant advantages in efficiency and flexibility over a linear synthesis, where the molecule is built step-by-step from one end to the other. In a convergent synthesis, different key fragments of the target molecule are prepared independently and then combined at a late stage. rsc.org

For this compound, the synthesis converges by bringing together two major building blocks:

An aldehyde fragment containing the azabicyclo[3.3.1]nonane ring system, prepared via a double Mannich reaction. rsc.orgnih.gov

A phosphonium salt that provides the aromatic ring and the tethered dienophile. rsc.org

Key Stereoselective Transformations and Methodological Advances

While the first total synthesis of (±)-isoazitine was accomplished in its racemic form, the broader field of diterpenoid alkaloid synthesis has seen significant methodological advances, particularly in the area of stereoselective transformations. rsc.org These advancements are crucial for accessing enantiomerically pure natural products.

The development of powerful reactions that control the relative and absolute stereochemistry of multiple chiral centers is a major focus. For instance, the intramolecular Diels-Alder reaction used in the this compound synthesis sets several stereocenters simultaneously, but in the racemic synthesis, it produces an equal mixture of enantiomers. rsc.org The stereochemical outcome of such cycloadditions can often be influenced by the pre-existing stereocenters in the precursor or by the use of chiral catalysts. semanticscholar.org

Asymmetric Diels–Alder Reactions

The asymmetric Diels-Alder reaction represents a cornerstone of modern organic synthesis and is a key methodological advance for the enantioselective synthesis of complex molecules containing six-membered rings. numberanalytics.com This powerful transformation utilizes chiral catalysts or auxiliaries to control the facial selectivity of the cycloaddition, leading to the formation of one enantiomer over the other. numberanalytics.comoup.com

In the context of synthesizing complex alkaloids, organocatalysis has emerged as a powerful tool for effecting asymmetric Diels-Alder reactions. For example, chiral Brønsted acids or aminocatalysts can activate dienophiles towards highly enantioselective cycloaddition with dienes. oup.com Although the reported synthesis of this compound was not asymmetric, the application of an asymmetric Diels-Alder reaction represents a logical and powerful strategy to achieve an enantioselective total synthesis. This would likely involve the asymmetric construction of a key bicyclic intermediate, thereby establishing the initial chirality that would be carried through the remainder of the synthesis.

Bioinspired Cyclizations and Rearrangements

Key bioinspired reactions utilized in these synthetic routes include:

Aza-Pinacol Coupling: This reaction is employed to form crucial carbon-carbon bonds and set key stereocenters within the alkaloid's core structure. nih.govnih.gov

Aza-Prins Cyclization: This cyclization is instrumental in forming nitrogen-containing rings, a defining feature of these alkaloids. nih.govnih.gov

Biomimetic Transformations: In some syntheses, late-stage transformations are designed to mimic the proposed biosynthetic steps that occur in nature. For instance, the total synthesis of (±)-spiramilactone B, an atisane-type diterpene, featured a late-stage biomimetic transformation. nih.gov

These strategies often draw inspiration from the proposed natural cyclization of geranylgeranyl pyrophosphate and subsequent rearrangements and amination steps that are believed to form the atisine (B3415921) skeleton in nature. thieme-connect.com By emulating these processes, chemists can devise more convergent and effective synthetic pathways. nih.gov

| Bioinspired Reaction | Role in Synthesis | Representative Alkaloid Type |

| Aza-Pinacol Coupling | C-C bond formation, stereocenter setting | Atisine, Denudatine, Hetidine |

| Aza-Prins Cyclization | Nitrogen-containing ring formation | Atisine, Denudatine, Hetidine |

| Late-stage Biomimetic Transformation | Mimics final biosynthetic steps | Atisane-type diterpenes |

C-H Activation Strategies

A notable application of this strategy is seen in a unified approach to ent-atisane diterpenes and related alkaloids. researchgate.net The conversion of the ent-atisane skeleton to the atisine skeleton is achieved through a highly selective C-H activation reaction. researchgate.net

Key C-H Activation Application:

| Target Skeleton | Key Reaction | Description |

| Atisine Skeleton | Suárez modification of the Hofmann-Löffler-Freytag (HLF) reaction | A C20-selective C-H activation is used to install the necessary functionality, leading to the formation of the characteristic atisine core. researchgate.net |

Synthesis of Related Atisine-Type Alkaloids (e.g., (±)-Atisine, Atisinium Chloride)

The synthetic strategies developed for this compound are often applicable to other members of the atisine-type alkaloid family, underscoring the power of a unified synthetic approach. The total synthesis of (±)-Atisine, a closely related C20-diterpenoid alkaloid, has been accomplished concurrently with that of (±)-Isoazitine. semanticscholar.org

Another related compound is Atisinium chloride, a C20-diterpenoid alkaloid that has been isolated from natural sources like Aconitum coreanum. medchemexpress.comnih.gov While its total synthesis is less commonly detailed, its structure is representative of the atisine family. nih.gov The study of the synthesis of the broader hetidine and atisine frameworks contributes to the potential assembly of such complex derivatives. acs.orgnih.gov

Derivatization and Structural Modification for Chemical Space Exploration

Diversity-Oriented Synthesis (DOS) of Isoazitine Derivatives

Diversity-oriented synthesis (DOS) is a powerful strategy to rapidly generate a library of structurally diverse molecules from a common starting material. thieme-connect.com In the context of diterpenoid alkaloids closely related to this compound, DOS has been successfully applied to expand their chemical space and uncover new biological functions. nih.govresearchgate.net This approach typically involves a series of branching reaction pathways that introduce skeletal and stereochemical diversity.

For instance, a DOS approach starting from a common diterpenoid alkaloid core, similar to the this compound skeleton, could involve a series of transformations targeting key reactive sites. The inherent functionalities of the this compound scaffold, such as hydroxyl groups and the nitrogen atom within the polycyclic framework, serve as handles for diversification.

Key DOS Strategies Applicable to this compound:

Scaffold Rearrangements: Inducing skeletal reorganizations through reactions like pinacol-type rearrangements or ring-expansion/contraction sequences can lead to novel polycyclic frameworks.

Appendage Modification: Attaching a variety of building blocks to the core structure through reactions like esterification, amidation, or cross-coupling reactions introduces peripheral diversity.

Stereochemical Diversification: Employing stereoselective reagents can generate diastereomeric libraries, allowing for the exploration of the impact of stereochemistry on biological activity.

A hypothetical DOS workflow for this compound derivatives is outlined below:

| Starting Material | Reaction Type | Intermediate Scaffold | Further Diversification | Resulting Compound Class |

| This compound | Oxidation/Rearrangement | Modified Atisine (B3415921) Core | Acylation, Alkylation | Novel Polycyclic Alkaloids |

| This compound | Cross-Coupling Reactions | Functionalized this compound | Cyclization Reactions | Heterocycle-fused Analogues |

| This compound | Ring-Opening/Closing | Seco- or Nor-atisine Skeletons | Lactonization, Amidation | Macrocyclic or Bridged Derivatives |

This table is a hypothetical representation based on DOS principles applied to similar natural products.

The resulting library of compounds can then be screened for a wide range of biological activities, potentially identifying novel therapeutic leads.

Rational Design of Analogues with Modified Skeletal Features

In contrast to the exploratory nature of DOS, rational design focuses on creating specific analogues based on a known structure-activity relationship (SAR) or a hypothesized binding mode with a biological target. aminer.orgresearchgate.net For C-20 diterpenoid alkaloids, rational design has been employed to enhance potency and selectivity. dntb.gov.ua

Applying this strategy to this compound would involve identifying key structural motifs responsible for a known or desired biological effect. Computational modeling and SAR data from related atisine-type alkaloids can guide the design of new analogues. nih.gov Modifications could include:

Alteration of Ring Conformations: Introducing or removing unsaturation or substituents to alter the conformation of the polycyclic system and influence its interaction with biological targets.

Modification of Key Pharmacophores: If a specific functional group is known to be crucial for activity, analogues can be designed with modified versions of this group to fine-tune its electronic and steric properties.

Isosteric Replacements: Replacing certain atoms or groups with others that have similar size and electronic properties to probe the importance of specific interactions.

An example of rational design applied to a related C-20 diterpenoid alkaloid, kobusine, involved the esterification of hydroxyl groups at specific positions. This led to the identification of derivatives with significantly increased antiproliferative activity against certain cancer cell lines. aminer.orgresearchgate.net

| Parent Compound | Targeted Modification | Design Rationale | Resulting Analogue | Observed Outcome |

| Kobusine | 11,15-Diacylation | Enhance lipophilicity and potential for hydrogen bonding | 11,15-Diacylkobusine derivatives | Substantially increased suppressive effects aminer.orgresearchgate.net |

| This compound (Hypothetical) | Modification of the N-ethyl group | Probe the influence of the nitrogen substituent on receptor binding | N-deethyl or N-acyl analogues | Potentially altered selectivity or potency |

| This compound (Hypothetical) | Introduction of a fluorine atom | Modulate metabolic stability and binding affinity | Fluoro-isoazitine derivatives | Potentially improved pharmacokinetic properties |

This table includes hypothetical examples for this compound based on rational design principles and findings from related compounds.

Chemical Transformations for Functional Group Elaboration

The targeted modification of existing functional groups on the this compound scaffold is a fundamental aspect of creating analogues. These transformations allow for the fine-tuning of physicochemical properties and the introduction of new functionalities for further derivatization.

Common Functional Group Transformations:

Hydroxyl Group Manipulation: The hydroxyl groups in this compound are versatile handles for various transformations.

Esterification: Reaction with acyl chlorides or anhydrides yields esters with varying steric and electronic properties.

Etherification: Alkylation with alkyl halides or other electrophiles produces ethers.

Oxidation: Selective oxidation of secondary alcohols to ketones can provide new points for derivatization.

Amine Functionality: The tertiary amine in the this compound core can be targeted.

N-Oxidation: Treatment with oxidizing agents can form the corresponding N-oxide, which may have different biological properties.

Quaternization: Reaction with alkyl halides can lead to quaternary ammonium salts, altering the charge and solubility of the molecule.

Carbon-Carbon Bond Formation: Modern cross-coupling reactions can be employed to introduce new carbon-based substituents, provided a suitable handle (e.g., a halide or triflate) is first installed on the scaffold.

Mechanistic Investigations of Biological Activities in Research Models

Antiprotozoal Research

Research into the antiprotozoal effects of Isoazitine, a C20-diterpenoid alkaloid, has revealed significant activity against several protozoan parasites responsible for major diseases.

This compound has demonstrated notable efficacy against Leishmania infantum, the causative agent of visceral and cutaneous leishmaniasis. nih.govcsic.es In a study evaluating 43 different diterpene alkaloids, this compound was one of only three compounds that showed high activity against the promastigote (extracellular, flagellated) form of the parasite. nih.govcsic.escore.ac.uk Its activity was comparable to the reference drug pentamidine-isothionate. nih.govcsic.esresearchgate.net

The inhibitory concentration 50 (IC50) values highlight its potent effect. This compound was found to be the most effective among the tested atisine-type alkaloids against L. infantum promastigotes. rsc.org Specifically, it exhibited IC50 values of 13.38 mg/L, 9.70 mg/L, and 7.39 mg/L after 24, 48, and 72 hours of culture, respectively. core.ac.uk These values were lower than those obtained for the reference drug. core.ac.uk

Furthermore, this compound was shown to be very active against the extracellular forms of the parasite and significantly reduced the infective capacity of the promastigote forms. csic.escore.ac.uk When promastigotes were treated with this compound, they lost 80% of their capacity to infect host cells, and the multiplication of the parasites was severely affected. nih.govcsic.es The compound also induced major nuclear and cytoplasmic alterations in the parasite. core.ac.uk Diterpenoid alkaloids, including this compound, are recognized for their leishmanicidal activities against the promastigote form of L. infantum. mdpi.com

Table 1: In vitro Activity of this compound Against Leishmania infantum Promastigotes

| Time Point | IC50 (mg/L) |

|---|---|

| 24 hours | 13.38 |

| 48 hours | 9.70 |

| 72 hours | 7.39 |

Data sourced from González et al., 2005. core.ac.uk

In studies screening various diterpenoid alkaloids for activity against American trypanosomiasis (Chagas disease), this compound was identified as having a moderate effect on Trypanosoma cruzi epimastigotes, the replicative form found in the insect vector. nih.govsci-hub.se Out of 64 diterpenoid alkaloids tested, this compound was one of five C20 compounds that demonstrated activity against T. cruzi in this biological system. nih.govsci-hub.se While not as potent as other tested compounds like atisinium chloride or 13-oxocardiopetamine, its activity was still noted as significant. nih.govhebmu.edu.cn

This compound and related C20-diterpenoid alkaloids have been shown to interfere with the ability of parasites to infect host cells and replicate within them. nih.govsci-hub.se In studies on L. infantum, treatment with this compound severely affected the multiplication of the parasite's extracellular forms and reduced the infection capacity of promastigotes by 80%. nih.govcsic.es

Similarly, research on T. cruzi showed that active C20 compounds, including this compound, decreased the ability of the parasite's metacyclic forms to invade mammalian cells. nih.gov These compounds also hindered the parasite's subsequent intracellular replication and transformation into trypomastigotes inside the host cell. nih.govsci-hub.se A critical aspect of these findings is that these effects were observed without any toxicity to the host Vero cells. nih.govsci-hub.se

The research highlights a strong molecular selectivity in the antiparasitic action of atisine-type C20-diterpenoid alkaloids like this compound. nih.govcsic.escore.ac.uk While this compound demonstrated high activity against L. infantum, it showed only moderate effects on T. cruzi epimastigotes. nih.govhebmu.edu.cn This suggests a species-related selectivity for the compound's antiparasitic action. core.ac.uk

Crucially, the active compounds, including this compound, were not toxic to the host cells (murine macrophages and Vero cells) at concentrations effective against the parasites. nih.govcsic.esnih.govhebmu.edu.cn This molecular selectivity, where the compound is potent against the parasite but safe for the host cell, is a promising characteristic for the development of new therapeutic agents. nih.govrsc.org The unique antiparasitic effects of atisine-type alkaloids are considered more prominent than those of other types of diterpenoid alkaloids, highlighting their potential in drug discovery. rsc.orgrsc.org

Insecticidal Research

In addition to its antiprotozoal properties, this compound has been investigated for its potential as an insecticide.

This compound has been found to possess high insecticidal and antifeedant activity against two significant agricultural pests: the Egyptian cotton leafworm (Spodoptera littoralis) and the Colorado potato beetle (Leptinotarsa decemlineata). mdpi.com In antifeedant assays, this compound demonstrated notable effects on both species. rsc.org

The effective concentration required to inhibit feeding by 50% (EC50) was determined for both pests. Against L. decemlineata, this compound had an EC50 value of 6.9 μg/cm². rsc.orgrsc.org For S. littoralis, the EC50 value was 4.1 μg/cm². rsc.orgrsc.org However, the compound did not show significant toxicity (mortality) against the larvae of either species at the tested concentrations. rsc.org

Table 2: Antifeedant Activity of this compound Against Lepidopteran Pests

| Pest Species | EC50 (μg/cm²) |

|---|---|

| Leptinotarsa decemlineata | 6.9 |

| Spodoptera littoralis | 4.1 |

Data sourced from an overview by Tang et al., 2024. rsc.orgrsc.org

Repellent Activity Against Stored Product Pests (e.g., Tribolium castaneum)

The investigation of atisine-type diterpenoid alkaloids, including this compound, has extended to their potential role in biological control, particularly as insect repellents. Research has explored the effects of this class of compounds on stored product pests like the red flour beetle, Tribolium castaneum.

Studies on various C20-diterpenoid alkaloids isolated from Delphinium, Aconitum, and Consolida species have demonstrated repellent activity against T. castaneum. nih.govmdpi.com For instance, in one study, the C20-diterpenoid alkaloid hetisine (B12785939) exhibited a repellency rate of 59.12% against this pest. nih.govmdpi.com In contrast, another compound from the same general class, venulol, showed a lower repellent effect of 31.25%. nih.govmdpi.com While a range of diterpenoid alkaloids have been tested, specific repellency data for this compound against Tribolium castaneum is not extensively detailed in the reviewed literature. However, this compound has been noted for its insecticidal activities against other pests, such as Spodoptera littoralis and Leptinotarsa decemlineata, suggesting a broader potential for insect control within this structural class. mdpi.com

**Table 1: Repellent Activity of Select C20-Diterpenoid Alkaloids Against *T. castaneum***

| Compound | Average Repellency (%) | Reference |

|---|---|---|

| Hetisine | 59.12% | nih.gov, mdpi.com |

| Venulol | 31.25% | nih.gov, mdpi.com |

Other Investigated Biological Activities for Atisine-Type Diterpenoid Alkaloids in Preclinical Models

The atisine-type diterpenoid alkaloid scaffold has been the subject of various preclinical investigations, revealing a spectrum of potential biological activities. rsc.orgrsc.org These studies highlight the therapeutic potential of this class of compounds beyond insecticidal effects. ontosight.ai

Antiplatelet Aggregation Studies

Atisine-type diterpenoid alkaloids have been identified as a novel class of antiplatelet aggregation agents. nih.gov In vitro studies using rabbit platelets have shown that many compounds within this family can inhibit platelet aggregation. nih.govresearchgate.net

A study evaluating 14 atisine-type alkaloids found that 12 of them significantly inhibited platelet-activating factor (PAF)-induced platelet aggregation in a concentration-dependent manner, demonstrating a selective inhibitory effect. researchgate.net One compound, spiramine C1, exhibited a broader, non-selective action by inhibiting platelet aggregation induced not only by PAF but also by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid. researchgate.net The inhibitory potency of spiramine C1 against arachidonic acid-induced aggregation was comparable to that of aspirin. rsc.org Structure-activity relationship analyses indicate that the presence of an oxazolidine (B1195125) ring and the nature of the substitution at the C-15 position are critical for the antiplatelet aggregation effect of these alkaloids. rsc.orgnih.gov

Table 2: In Vitro Antiplatelet Aggregation Activity of Spiramine C1

| Inducing Agent | IC50 (μM) | Reference |

|---|---|---|

| PAF | 30.5 ± 2.7 | researchgate.net |

| ADP | 56.8 ± 8.4 | researchgate.net |

| Arachidonic Acid | 29.9 ± 9.9 | researchgate.net |

Anti-inflammatory Research

Anti-inflammatory activity is a recognized characteristic of atisine-type diterpenoid alkaloids. rsc.orgontosight.aibenchchem.com This class of compounds has been investigated for its potential to modulate inflammatory pathways. benchchem.com Diterpenoid alkaloids, in general, are known to possess prominent anti-inflammatory effects, making them candidates for further research into treatments for conditions associated with chronic inflammation. rsc.org The diverse chemical structures within the atisine (B3415921) family offer a rich source for discovering new anti-inflammatory agents. rsc.orgresearchgate.net

Cholinesterase Inhibition Assays

Atisine-type diterpenoid alkaloids have been evaluated for their potential to inhibit cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases like Alzheimer's. rsc.orghec.gov.pk Research on alkaloids isolated from Aconitum heterophyllum, including isoatisine, marked the first report of significant antioxidant and anticholinesterase activities for diterpenoid alkaloids from a natural source. ebi.ac.uk

Subsequent studies have shown that compounds from this class can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). hec.gov.pktandfonline.com For example, two new alkaloids, heterophyllinine-A and heterophyllinine-B, demonstrated significantly higher specificity for BChE over AChE, indicating they are approximately thirteen times more selective for BChE. tandfonline.com This selective inhibition suggests that atisine-type alkaloids could serve as valuable lead structures for developing new therapies targeting cholinergic systems. hec.gov.pk

**Table 3: Cholinesterase Inhibition by Diterpenoid Alkaloids from *A. heterophyllum***

| Compound | Enzyme | % Inhibition | Reference |

|---|---|---|---|

| Heterophyllinine-A | AChE | 4.24% | tandfonline.com |

| BChE | 79.1% | tandfonline.com | |

| Heterophyllinine-B | AChE | 6.94% | tandfonline.com |

| BChE | 82.75% | tandfonline.com |

Structure Activity Relationship Sar Studies and Pharmacophore Analysis

Identification of Structural Moieties Critical for Biological Efficacy

Research into atisine-type diterpenoid alkaloids, including isoazitine, has begun to identify structural elements essential for their biological activities. Preliminary SAR analysis of related compounds has indicated that certain structural moieties are critical for specific effects. For instance, an oxazolidine (B1195125) ring has been shown to be essential for cytotoxicity in some atisine (B3415921) derivatives. rsc.org Conversely, a C-7–O–C-20 ether bond appears to be unfavorable for cytotoxicity. rsc.org

For antiplatelet aggregation effects among atisine-type diterpenoid alkaloids, the presence of an oxazolidine ring was found to be critical. rsc.orgresearchgate.net Additionally, substitution at the C-15 position significantly impacts this activity. rsc.orgresearchgate.net While direct, detailed SAR specifically for this compound across all its reported activities is still an area of ongoing research, studies on closely related atisine-type alkaloids provide valuable inferences. rsc.orgresearchgate.net this compound itself has shown significant leishmanicidal activity, suggesting that the core atisine skeleton with its specific functional groups contributes to this effect. scribd.com

Stereochemical Influence on Activity Profiles (e.g., C-19 stereochemistry)

Stereochemistry plays a significant role in the biological activity of many compounds, including diterpenoid alkaloids. Studies on brunonianines A and B, which are epimers differing in stereochemistry at the cyano-containing C-19 position, highlight this influence. The S configuration at C-19 was found to be significantly more potent in inhibiting the proliferation of certain tumor cells compared to the R configuration. rsc.orgrsc.org This suggests that the precise three-dimensional arrangement of substituents, particularly at positions like C-19, can critically affect the activity profile of atisine-type alkaloids. While specific data detailing the stereochemical influence on this compound's activity, particularly at C-19, is not extensively reported, the observed differences in activity between stereoisomers in related compounds underscore the potential importance of stereochemistry in this compound's biological effects.

Correlation Between Functional Group Substitutions and Biological Responses

The presence, position, and nature of functional group substitutions on the atisine core structure correlate with varying biological responses. For atisine-type diterpenoid alkaloids, hydroxyl (OH) and acetate (B1210297) (OAc) groups are common substituents, frequently located at the C-15 and/or C-7 positions. rsc.orgresearchgate.net The presence of oxygen substitutions at C-9 and C-15 has been linked to antifeedant effects in some atisines. rsc.org Specifically, a ketone group at C-15 resulted in selective antifeedant activity against certain insects. rsc.org Atisines with OH-15 or OAc-15 substituents and lacking OH-7 substituents also showed antifeedant activity. rsc.org

Studies on the antiplatelet aggregation effect of atisine-type diterpenoid alkaloids, including this compound, provide a direct example of how functional group variations impact activity. The IC50 values for inhibiting platelet aggregation induced by different agonists vary among atisine-type compounds, as shown in the table below. This compound (76) exhibits activity against aggregation induced by PAF and Arachidonic Acid, while Azitine (61) shows activity only against Arachidonic Acid-induced aggregation at a higher concentration. rsc.orgresearchgate.netrsc.org This comparison between this compound and azitine, which are structural isomers, implies that subtle differences in their functional group arrangement or connectivity contribute to their distinct activity profiles.

| Compound | PAF IC50 (µM) | Arachidonic Acid IC50 (µM) | Collagen IC50 (µM) | Thrombin IC50 (µM) |

| Azitine (61) | >50 | 1.1 | >100 | >100 |

| This compound (76) | 6.9 | 4.1 | >100 | >100 |

| Alkaloid A | 5.4 | ≈50 | >100 | >100 |

| Alkaloid B | 3.6 | >50 | >100 | >100 |

Computational Chemistry and in Silico Methodologies

Molecular Docking Investigations for Target Identification (e.g., Leishmania major Pteridine Reductase 1 (PTR1))

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (small molecule) when bound to a receptor (protein) to form a stable complex. This method is valuable for identifying potential biological targets of a compound and understanding the nature of the interactions at the binding site.

Studies investigating potential antileishmanial agents have utilized molecular docking against key enzymes in the Leishmania parasite, such as Pteridine Reductase 1 (PTR1) csic.escmdm.twebi.ac.uk. LmPTR1 is considered a promising drug target because of its essential role in the parasite's folate and pterin (B48896) metabolism ebi.ac.uk. Research has shown that Isoazitine is structurally similar to compounds that have demonstrated in vitro effectiveness against Leishmania infantum and have been investigated for their potential to inhibit LmPTR1 through molecular docking csic.esebi.ac.uk. Molecular docking analyses aim to characterize the mechanisms of binding between PTR1 and potential inhibitors ebi.ac.uk. These studies evaluate the binding interactions and predicted binding affinities of compounds to the active site of the enzyme csic.escmdm.twebi.ac.uk. For instance, in studies involving LmPTR1, favorable hydrophobic and hydrogen bonding interactions with critical residues within the active site, such as Lys198, Arg17, Ser111, Tyr194, Asp181, and Gly225, have been observed for potential inhibitors csic.es. Molecular docking studies can provide binding affinity scores, typically measured in kcal/mol, which indicate the strength of the predicted interaction between the ligand and the receptor csic.es.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Stability

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. By numerically solving Newton's equations of motion, MD simulations provide insights into the dynamic behavior of biological systems, such as the stability of ligand-protein complexes.

Virtual Screening Techniques for Lead Compound Discovery

Virtual screening (VS) is an in silico technique used in drug discovery to computationally evaluate large libraries of chemical compounds to identify those most likely to bind to a specific biological target. This approach acts as a computational filter, significantly reducing the number of compounds that need to be experimentally tested.

Virtual screening campaigns can utilize various methods, including structure-based approaches like molecular docking, to screen compounds against the 3D structure of a target protein. Ligand libraries, which can contain thousands to millions of compounds, are curated and then screened using software that predicts their binding affinity and interactions with the target site csic.esebi.ac.uk. This compound has been noted in the context of virtual screening efforts aimed at identifying novel inhibitors of LmPTR1 csic.esebi.ac.uk. A fingerprint Tanimoto-based similarity search on PubChem, often a component of virtual screening workflows, revealed that a compound identified through virtual screening was similar to both azitine and this compound csic.esebi.ac.uk. This highlights how VS, combined with similarity searching, can point to compounds like this compound as potential candidates for further investigation based on their structural resemblance to predicted or known active molecules.

Cheminformatics and Chemical Space Analysis in Diterpenoid Alkaloid Research

Cheminformatics involves the application of computational and informational techniques to address problems in chemistry. Chemical space analysis, a key aspect of cheminformatics, involves the exploration and visualization of the structural diversity of chemical compounds. This is particularly relevant for natural products like diterpenoid alkaloids, which exhibit significant structural complexity and diversity.

Diterpenoid alkaloids, including this compound, belong to a highly esteemed group of natural compounds known for their significant biological activities. Cheminformatics methods are used to analyze the physicochemical properties and structural features of these compounds and compare their chemical space coverage to that of known drugs or synthetic libraries. Analyzing the chemical space helps researchers understand the diversity within this class of compounds and identify underexplored regions that may contain novel bioactive molecules. While specific detailed chemical space analysis of this compound was not explicitly found, the principles of cheminformatics and chemical space analysis are fundamental to understanding the structural landscape of diterpenoid alkaloids and guiding the search for new compounds with desired properties within this class.

Computational Prediction of Biological Activity (e.g., PASS online server)

Computational prediction of biological activity utilizes in silico tools to forecast the potential biological effects of a chemical compound based on its structural formula. The Prediction of Activity Spectra for Substances (PASS) online server is a widely used tool for this purpose, predicting a wide range of biological activities, including pharmacological effects, mechanisms of action, and potential toxicities.

The PASS online server predicts biological activity by comparing the structural formula of a compound to a large database of known biologically active substances. It provides a spectrum of predicted activities, each associated with a probability of being active (Pa) and a probability of being inactive (Pi) ebi.ac.uk. A prediction with Pa > Pi is generally considered noteworthy ebi.ac.uk. In the context of antileishmanial research, the PASS online server has been used to predict the biological activity spectra of compounds, including the likelihood of possessing antiprotozoal activity csic.esebi.ac.uk. Research has indicated that compounds structurally similar to this compound have been predicted to have antiprotozoal (Leishmania) activity using the PASS online server, suggesting a potential for this compound itself to possess similar properties csic.esebi.ac.uk. The PASS online server predicts over 4000 kinds of biological activity, offering a broad overview of a compound's potential biological profile.

Advanced Analytical and Characterization Techniques in Research

Advanced Chromatographic Separation and Purification Strategies

The isolation of Isoazitine from complex natural matrices, such as plant extracts, relies heavily on advanced chromatographic techniques. These methods enable the separation of this compound from a multitude of co-occurring compounds, including other diterpenoid alkaloids and plant metabolites.

Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) have been employed in the isolation and purification of this compound and related diterpenoid alkaloids from Delphinium staphisagria nih.govugr.esctdbase.org. Column chromatography is also a standard method used for the isolation and purification of chemical constituents from plant extracts ctdbase.org.

In the context of synthetic chemistry, where this compound has been a target molecule for total synthesis, chromatographic purification strategies are equally vital for isolating the desired product from reaction mixtures and intermediates cmdm.twnih.gov. Techniques like flash column chromatography on silica (B1680970) gel are commonly used in synthetic procedures involving complex natural products like atisine-type diterpenoid alkaloids cmdm.tw. Monitoring of these separations is often performed using TLC, visualized under UV light or by staining methods cmdm.tw.

The choice of stationary and mobile phases in these chromatographic methods is critical and is optimized based on the physicochemical properties of this compound and the matrix from which it is being isolated or purified.

Spectroscopic Fingerprinting for Metabolite Identification in Complex Matrices

Spectroscopic methods provide indispensable tools for the identification and structural elucidation of this compound. These techniques generate unique "fingerprints" that allow researchers to confirm the identity and determine the precise arrangement of atoms within the molecule.

The structural elucidation of this compound has been accomplished primarily through detailed spectroscopic analyses nih.govugr.esnih.gov. Key techniques include High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy nih.govugr.esnih.gov.

NMR spectroscopy, particularly 1D and 2D techniques, is fundamental in determining the connectivity and spatial arrangement of atoms. For this compound, this has involved techniques such as ¹H NMR, ¹³C NMR, ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Correlation (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating Frame Overhauser Effect Spectroscopy (ROESY) nih.govugr.esnih.gov. These experiments provide information on proton and carbon environments, proton-proton couplings, correlations between protons and carbons through one bond (HMQC), and through multiple bonds (HMBC), and spatial proximity of protons (ROESY), respectively. The combined data from these NMR experiments allows for the complete assignment of signals and the construction of the molecular skeleton.

Mass spectrometry (MS), including HR-MS, provides precise information about the molecular weight and elemental composition of this compound. This is crucial for confirming the molecular formula (C₂₀H₂₉NO) nih.gov and detecting fragments that can provide clues about the molecule's substructures. Gas Chromatography-Mass Spectrometry (GC-MS) has also been used in the analysis of alkaloids nih.gov.

Infrared (IR) spectroscopy is another technique used in the structural characterization of this compound nih.govnih.gov. IR spectra provide information about the functional groups present in the molecule, based on the absorption of infrared radiation at specific wavelengths.

The combination of these spectroscopic techniques provides a comprehensive dataset that is essential for unequivocally identifying this compound and differentiating it from closely related diterpenoid alkaloids.

Here is a summary of key spectroscopic techniques used:

| Spectroscopic Technique | Information Provided | Application to this compound |

| HR-MS | Exact mass, Elemental Composition | Confirmation of molecular formula (C₂₀H₂₉NO) |

| ¹H NMR | Proton environments, Coupling patterns | Identification of proton types and their neighbors |

| ¹³C NMR | Carbon environments | Identification of carbon types |

| ¹H-¹H COSY | Proton-proton connectivity through bonds | Elucidation of spin systems |

| HMQC / HSQC | Direct proton-carbon connectivity (¹J) | Correlation of protons to the carbons they are attached to |

| HMBC | Long-range proton-carbon connectivity (>¹J) | Elucidation of carbon skeleton and ring systems |

| ROESY / NOESY | Spatial proximity of protons | Determination of relative stereochemistry and conformation |

| IR | Functional groups present | Identification of key functional groups |

Note: In a truly interactive environment, the table could allow sorting or filtering.

Isotopic Labeling and Tracing in Biosynthetic Studies

Isotopic labeling and tracing are powerful techniques used to investigate the biosynthetic pathways of natural products, including diterpenoid alkaloids like this compound. By introducing precursors enriched with stable isotopes (such as ¹³C or ¹⁵N) into a biological system (e.g., a plant or cell culture), researchers can follow the incorporation of these isotopes into the final product. ebi.ac.ukmdpi.comresearchgate.net

Studies on the biosynthesis of related diterpenoid alkaloids in Delphinium and Aconitum species have utilized isotopic labeling to understand the origin of different parts of the molecule and the sequence of enzymatic transformations. For instance, isotopically labeled ethanolamine (B43304) (e.g., with deuterium, D₄) has been used to trace the incorporation of nitrogen into the alkaloid structure, demonstrating a preference for ethanolamine over ethylamine (B1201723) as a nitrogen source in some pathways leading to atisine-type alkaloids.

Analysis of the isotopic enrichment patterns in this compound (or its biosynthetic intermediates) after feeding labeled precursors is typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) ebi.ac.ukmdpi.com. By analyzing the mass isotopomer distribution of the product, researchers can infer which precursors were incorporated and through how many metabolic steps they were processed. This provides crucial insights into the enzymatic reactions and intermediates involved in the biosynthesis of complex molecules like this compound.

Stable isotope tracing allows for the qualitative understanding of metabolic pathways and the origin of metabolites mdpi.comresearchgate.net. It provides valuable information on the relative rates of production and can help in identifying the enzymes involved in specific biosynthetic steps mdpi.com.

Here is a summary of the application of isotopic labeling:

| Isotopic Labeling Application | Purpose | Isotopes Used (Examples) | Analytical Techniques Used |

| Tracing Precursors | Following the incorporation of specific building blocks into this compound | ¹³C, ¹⁵N, ²H (Deuterium) | GC-MS, LC-MS |

| Elucidating Pathway Steps | Identifying intermediates and enzymatic transformations | ¹³C, ¹⁵N, ²H | GC-MS, LC-MS |

| Determining Nitrogen Source | Identifying the biological source of the nitrogen atom in the alkaloid | ¹⁵N, ²H (from amines) | MS-based methods |

Note: In a truly interactive environment, the table could allow sorting or filtering.

These advanced analytical and characterization techniques are fundamental to the ongoing research on this compound, enabling its discovery, structural confirmation, and the exploration of its complex biosynthetic origins.

Research Challenges and Future Perspectives

Comprehensive Elucidation of Complete Biosynthetic Pathways

The biosynthesis of atisine-type diterpenoid alkaloids, including Isoazitine, is understood to originate from ent-atisane-type tetracyclic diterpenoids. researchgate.netnih.gov These diterpenoids are formed from ent-copalyl diphosphate (B83284) (ent-CPP), a key precursor in the biosynthesis of all diterpenoid alkaloid types. The pathway proceeds from isopentenyl pyrophosphate (IPP) through geranylgeranyl pyrophosphate (GGPP) to ent-CPP. researchgate.net L-serine has been identified as a primary nitrogen source for the amination step that leads to atisine-type diterpenoid alkaloids. researchgate.netnih.gov The co-occurrence of ent-atisane-type diterpenoids and atisine-type diterpenoid alkaloids in certain plants supports this proposed biosynthetic route. researchgate.net However, the comprehensive, step-by-step enzymatic cascade and the intricate regulatory mechanisms specifically involved in the formation of this compound are not yet fully elucidated. This represents a significant research challenge. Ongoing studies are focused on investigating the biosynthesis pathway of C20-diterpenoid alkaloids, which is crucial for understanding how this compound is produced in nature. A complete understanding of the biosynthetic pathway could potentially enable engineered biosynthesis for more sustainable production.

Development of More Efficient and Sustainable Synthetic Methodologies

The complex, cage-like structure of diterpenoid alkaloids like this compound presents considerable challenges for synthetic chemists. While the total synthesis of (±)-isoazitine has been successfully achieved by several research groups, often employing strategies such as oxidative dearomatization/intramolecular Diels–Alder cycloaddition cascades, the development of more efficient and sustainable methodologies remains a key area of focus. A central challenge in the synthesis of these molecules is the efficient construction of their polycyclic frameworks and the precise installation of necessary substituent groups. Difficulties persist in achieving diastereoselective dearomative alkylation, which can lead to reduced yields and necessitate laborious separation of stereoisomers. The demand for practical and scalable synthetic approaches to complex natural products is evident. Future research is directed towards developing innovative synthetic strategies to overcome these limitations, aiming for routes that are not only efficient in terms of yield and stereocontrol but also sustainable.

Exploration of Undiscovered Biological Targets and Mechanistic Underpinning

This compound has demonstrated promising in vitro biological activities, notably against Leishmania infantum, a parasite responsible for visceral leishmaniasis. mdpi.com Furthermore, it has shown insecticidal properties against Spodoptera littoralis and Leptinotarsa decemlineata. Despite these observations, the specific biological targets and the detailed mechanisms underlying this compound's antiparasitic and insecticidal actions are not yet fully understood. Research suggests that diterpenoid alkaloids can interact with biological targets beyond traditional neuroreceptors, exhibiting a high degree of molecular selectivity. Future research needs to focus on experimentally validating potential biological targets identified through computational methods and thoroughly elucidating the binding interactions and subsequent cellular effects. Exploring the inhibitory potential of this compound against homologous targets in other parasite species could also reveal broader antiparasitic applications. Despite existing research into the insecticidal activity of diterpenoid alkaloids, there remains a knowledge gap regarding the bioactivities of certain structural types and their precise interactions with insect biological systems.

Integration of Multidisciplinary Approaches (Synthetic, Biological, Computational) for Enhanced Research

Addressing the complexities associated with natural products like this compound necessitates the integration of multiple scientific disciplines. Synthetic chemistry plays a vital role by providing access to this compound and its analogs, which are essential for comprehensive biological evaluations. Biological studies are crucial for identifying and validating the activities and potential biological targets of the compound. Computational techniques, such as molecular docking and dynamics simulations, complement experimental efforts by predicting binding affinities, identifying potential interaction sites, and offering insights into the molecular mechanisms of action. Recent antileishmanial studies involving compounds similar to this compound have successfully employed in silico screening to identify potential lead compounds targeting specific enzymes, followed by detailed docking and molecular dynamics simulations. The synergistic application of synthetic, biological, and computational approaches can significantly enhance the efficiency and depth of research, accelerating the process from initial discovery to understanding the intricate details of how this compound interacts with biological systems. The necessity for experimental validation of computational predictions underscores the importance of this multidisciplinary collaboration.

Q & A

Q. What are the established synthetic pathways for Isoazitine, and how do they ensure structural fidelity?

this compound, a C20-diterpenoid alkaloid, is typically synthesized via palladium-catalyzed cyclization and asymmetric carbonyl-ene reactions. Key steps include regioselective functionalization of benzothiazole derivatives and chiral silver phosphate-mediated kinetic resolution . To ensure structural fidelity, researchers must validate intermediates using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Reproducibility requires detailed reaction condition documentation (solvent, temperature, catalyst loading) and comparison with literature protocols .

Q. How can researchers characterize this compound’s pharmacological targets with minimal off-site effects?

Target identification involves in vitro binding assays (e.g., fluorescence polarization, surface plasmon resonance) paired with in silico molecular docking. To mitigate off-target effects, use isoform-specific inhibitors and orthogonal validation methods (e.g., CRISPR-Cas9 knockout models). Dose-response curves and selectivity indices should be calculated to distinguish primary targets from secondary interactions .

Q. What analytical techniques are critical for verifying this compound’s purity in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is recommended for quantifying this compound in biological samples. For purity assessment, combine HPLC-UV (≥95% purity threshold) with differential scanning calorimetry (DSC) to detect polymorphic impurities. Include internal standards (e.g deuterated analogs) to control for matrix effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity be systematically resolved?

Contradictory cytotoxicity results often stem from variability in cell lines, exposure times, or assay endpoints (e.g., ATP vs. caspase-3 activity). Address this by:

Q. What strategies optimize this compound’s enantiomeric excess (EE) in asymmetric synthesis?

To enhance EE, screen chiral catalysts (e.g., BINOL-derived phosphates) under varying temperatures and solvent polarities. Use kinetic resolution with Candida antarctica lipase B for dynamic enantiomer separation. Monitor progress via chiral HPLC and circular dichroism (CD) spectroscopy. Computational modeling (DFT) can predict transition states to guide catalyst design .

Q. How do researchers validate this compound’s proposed biosynthetic pathways in native plant sources?

Isotopic labeling (¹³C-glucose tracer studies) coupled with RNA-seq and proteomics identifies key enzymes (e.g., cytochrome P450s). Heterologous expression in Nicotiana benthamiana confirms enzyme activity. Discrepancies between in planta and in vitro results may require metabolic flux analysis to account for compartmentalization .

Methodological Considerations

Q. What experimental designs minimize bias in this compound’s in vivo efficacy studies?

- Use randomized, blinded preclinical trials with placebo and positive control groups.

- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to distinguish direct effects from metabolite activity.

- Include sham-operated animals to control for surgical stress in disease models .

Q. How should researchers address solubility challenges in this compound formulation studies?

Employ co-solvency (e.g., PEG-400/ethanol mixtures) or nanoemulsion techniques. Characterize solubility profiles using shake-flask methods with biorelevant media (FaSSIF/FeSSIF). Stability-indicating assays (e.g., forced degradation under UV/humidity) ensure formulation integrity .

Data Analysis & Reproducibility

Q. What statistical frameworks are robust for analyzing this compound’s dose-dependent effects?

Nonlinear mixed-effects modeling (NONMEM) accommodates inter-individual variability. For small datasets, Bayesian hierarchical models reduce overfitting. Report 95% confidence intervals and effect sizes (Cohen’s d) instead of relying solely on p-values .

Q. How can researchers ensure reproducibility in this compound’s total synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products